CP-22185

Description

Contextualization of CP-22185 within Bioactive Small Molecules

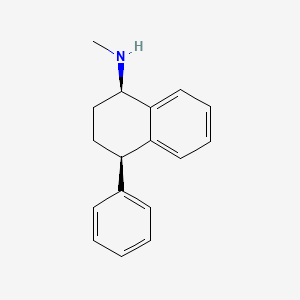

This compound is characterized as a bioactive chemical compound wikiwand.comnih.govucsb.edu. Chemically, it is a stereoisomer of CP-39,332, with the molecular formula C₁₇H₁₉N and a molecular weight of 237.346 g/mol nih.govwikipedia.orgnucleos.com. It is specifically the cis- stereoisomer of 1,2,3,4-tetrahydro-N-methyl-4-phenyl-2-naphthalenamine wikipedia.orgnucleos.com. The structure features a tetralin moiety, consisting of a benzene (B151609) ring fused to a cyclohexane (B81311) ring. The presence of a chiral center contributes to its stereochemistry and distinct biological activity compared to its related isomers. As a small molecule, this compound fits within the broader category of compounds explored in chemical biology for their ability to modulate biological systems.

Significance of this compound as a Research Probe in Neuropharmacology

The primary significance of this compound in chemical biology research lies in its application as a probe in neuropharmacology, specifically for studying monoamine transporters. This compound, along with its stereoisomers like tametraline (B1329939) (1R,4S-), CP-24,442 (1S,4R-), and CP-22,186 (trans-), are recognized as inhibitors of monoamine reuptake wikipedia.org. These compounds exhibit varying effects on the reuptake of neurotransmitters such as serotonin (B10506) (5-HT), norepinephrine (B1679862), and dopamine (B1211576) wikipedia.org.

Research utilizing this compound has focused on its inhibitory activity in synaptosomal preparations of rat brain, providing insights into the mechanisms of neurotransmitter transport. Studies comparing the different stereoisomers, including this compound, have been instrumental in understanding the structural and conformational requirements for inhibiting monoamine uptake. The relatively rigid structures of these compounds make them valuable tools for ascertaining the active conformations involved in this inhibition.

Detailed research findings have demonstrated the differential potency of this compound and its stereoisomers in inhibiting the uptake of various monoamines. For instance, in studies examining serotonin uptake inhibition, the order of potency among some related stereoisomers was observed as CP-24,441 > CP-22,186 > CP-22,185 > CP-24,442. This type of comparative data highlights how subtle differences in stereochemistry, as seen between this compound (cis-) and CP-22186 (trans-), can significantly impact their interactions with neurotransmitter transporters and their resulting biological activity. Such findings underscore the utility of this compound as a research probe to explore the intricate relationships between chemical structure, stereochemistry, and the function of neuronal reuptake mechanisms.

| Compound Name | Stereochemistry | Effect on Monoamine Reuptake | Relative Potency (5-HT Uptake Inhibition) |

| This compound | cis- | Varies | Lower than CP-24,441 and CP-22,186 |

| CP-22186 | trans- | Varies | Higher than this compound |

| CP-24,441 | 1R,4S- | Varies | Highest among compared isomers |

| CP-24,442 | 1S,4R- | Varies | Lowest among compared isomers |

Note: Data compiled from research findings on the comparative effects of stereoisomers on monoamine reuptake.

By acting as a selective modulator of monoamine reuptake, this compound serves as a valuable chemical probe for researchers investigating the properties and functions of the transporters responsible for these processes in the nervous system.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,4R)-N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N/c1-18-17-12-11-14(13-7-3-2-4-8-13)15-9-5-6-10-16(15)17/h2-10,14,17-18H,11-12H2,1H3/t14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXPZMLRGBVYQV-RHSMWYFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CC[C@@H](C2=CC=CC=C12)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52758-03-9 | |

| Record name | Sertraline hydrochloride specified impurity B [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052758039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-22185 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4CR040L3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Cp 22185

Strategies for the Total Synthesis of CP-22185

The complex and highly oxygenated structure of this compound, characterized by a dense array of stereocenters and a unique bicyclo[3.2.1]octane core, presents a formidable challenge to synthetic chemists. The synthetic approaches to this compound are intrinsically linked to the broader and more extensively documented syntheses of other members of the zaragozic acid family, particularly zaragozic acid A and the closely related CP-225,917 and CP-263,114. Strategies developed for these molecules have laid the groundwork for accessing the core structure of this compound.

Key Synthetic Routes and Transformations

The total synthesis of compounds within the zaragozic acid family, including by extension the conceptual framework for this compound, generally involves a convergent strategy. This approach entails the separate synthesis of key fragments followed by their strategic coupling. A central challenge in these syntheses is the construction of the highly substituted bicyclic core.

Pioneering work by several research groups, most notably that of Nicolaou, has established fundamental routes to this core structure. A common strategy involves the creation of a complex acyclic precursor that is then induced to cyclize, forming the intricate bicyclic system. Key transformations frequently employed include:

Aldol (B89426) Reactions: To build up the carbon skeleton and install key stereocenters.

Diels-Alder Reactions: To form cyclic precursors to the bicyclic core.

Ring-Closing Metathesis: To construct carbocyclic and heterocyclic rings.

Oxidative Cyclizations: To forge the bicyclic ether linkages.

The synthesis of the side chains, which differentiate the various members of the zaragozic acid family, is typically achieved separately and they are then appended to the core structure at a late stage. The specific synthetic route to the unique side chain of this compound would involve standard organic transformations to achieve the desired carbon chain length and functionality.

Stereoselective Synthesis Approaches to this compound

The control of stereochemistry is paramount in the synthesis of this compound, given the numerous chiral centers within the molecule. The biological activity of these compounds is highly dependent on their absolute and relative stereochemistry.

Approaches to achieving stereocontrol include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature.

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions. This includes asymmetric hydrogenations, epoxidations, and aldol reactions.

Substrate Control: Taking advantage of the inherent stereochemistry of the molecule to direct the stereochemical outcome of subsequent reactions.

For instance, in the synthesis of related compounds, stereoselective aldol reactions have been instrumental in setting the stereocenters at C4 and C5 of the bicyclic core. The careful choice of reagents and reaction conditions allows for the selective formation of the desired diastereomer.

Design and Preparation of this compound Analogs and Derivatives

The development of analogs and derivatives of this compound is driven by the desire to understand the structure-activity relationships (SAR) of this class of inhibitors and to potentially develop new therapeutic agents with improved properties.

Synthesis of Stereoisomers and Related Structural Variants (e.g., CP-24,442, CP-22,186, CP-39,332)

The synthesis of stereoisomers and structural variants like CP-24,442, CP-22,186, and CP-39,332 leverages the synthetic routes established for the natural products. By modifying the starting materials for the side-chain synthesis or by altering the stereochemical course of key reactions, chemists can generate a diverse range of analogs.

For example, the synthesis of an analog with a different alkyl side chain at the C1 position would involve the preparation of the corresponding modified side-chain fragment, which would then be coupled to the common bicyclic core intermediate. The synthesis of stereoisomers often requires the use of the opposite enantiomer of a chiral catalyst or starting material to access the unnatural configuration.

The preparation of these specific analogs by Pfizer, the discoverer of these compounds, would have followed a systematic approach to explore the impact of side-chain modifications on the inhibitory potency and pharmacokinetic properties of the parent compound.

| Compound Name | Key Structural Feature Variation from this compound |

| CP-24,442 | Variation in the C1 alkyl side chain |

| CP-22,186 | Alteration in the C6 acyl side chain |

| CP-39,332 | Modification of the core structure or stereochemistry |

Rational Design Principles for Modified this compound Structures

The rational design of modified this compound structures is guided by an understanding of how the molecule interacts with the active site of squalene (B77637) synthase. While a crystal structure of this compound bound to the enzyme may not be publicly available, computational modeling and SAR data from a range of analogs provide insights into key binding interactions.

Principles guiding the design of new analogs include:

Isosteric Replacements: Replacing certain functional groups with others that have similar size and electronic properties to probe their importance in binding.

Bioisosteric Replacements: Substituting groups to improve metabolic stability or pharmacokinetic properties while maintaining biological activity.

Truncation or Simplification: Systematically removing parts of the molecule to identify the minimal pharmacophore required for activity.

Conformational Constraint: Introducing conformational rigidity into the molecule, for example, by adding rings, to lock it into a bioactive conformation.

By applying these principles, medicinal chemists can design and synthesize novel this compound derivatives with potentially enhanced therapeutic profiles. The synthesis of these rationally designed molecules would follow the established synthetic strategies, with modifications made to incorporate the desired structural changes.

Molecular Mechanisms of Action of Cp 22185

Interactions with Monoamine Transporters

CP-22185, as a stereoisomer of a known serotonin-norepinephrine reuptake inhibitor, is expected to interact with SERT, NET, and potentially DAT, influencing their reuptake activities. wikipedia.orgmdpi.com The nature and potency of these interactions are typically characterized through inhibition kinetics studies, which determine parameters such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.

Serotonin (B10506) Transporter (SERT) Interaction and Inhibition Kinetics

Norepinephrine (B1679862) Transporter (NET) Interaction and Inhibition Kinetics

This compound is also expected to interact with and inhibit the norepinephrine transporter (NET), given its structural relationship to a serotonin-norepinephrine reuptake inhibitor. wikipedia.org NET plays a vital role in the reuptake of norepinephrine, influencing noradrenergic neurotransmission. Similar to SERT, the interaction with NET is typically assessed through uptake inhibition assays using radiolabeled norepinephrine and determining kinetic parameters like IC50 and Ki. The potency of NET inhibition is a critical aspect of the pharmacological profile of compounds affecting norepinephrine signaling. Although specific kinetic data for this compound at NET were not found in the search results, its classification implies a significant interaction. wikipedia.orgnih.gov

Dopamine (B1211576) Transporter (DAT) Interaction and Inhibition Kinetics

Data Table: Illustrative Monoamine Transporter Inhibition Data (Hypothetical based on related compounds)

While specific data for this compound was not retrieved, the following table illustrates the type of inhibition kinetics data typically generated for compounds interacting with monoamine transporters. These values represent the concentration of the compound required to inhibit 50% of the transporter's activity (IC50) or the inhibition constant (Ki), indicating the affinity of the inhibitor for the transporter.

| Transporter | Inhibition Parameter | Value (Hypothetical) | Unit |

| SERT | IC50 or Ki | [Data not available] | nM |

| NET | IC50 or Ki | [Data not available] | nM |

| DAT | IC50 or Ki | [Data not available] | nM |

Molecular Basis of Transporter Inhibition by this compound

The inhibition of monoamine transporters by compounds like this compound is a result of specific molecular interactions between the inhibitor molecule and the transporter protein. Understanding this molecular basis involves examining where and how the inhibitor binds to the transporter and the subsequent effects on the transporter's structure and function.

Ligand-Binding Dynamics at Transporter Sites

Monoamine transporters, belonging to the solute carrier 6 (SLC6) family, possess specific binding sites for their substrates (neurotransmitters) and inhibitors. mdpi.comnih.gov Inhibitors like this compound are believed to bind to these sites, or allosteric sites, interfering with the normal reuptake process. The ligand-binding dynamics involve the affinity of this compound for the binding site(s) and the kinetics of its association and dissociation from the transporter. High-affinity binding, often reflected in low Ki values, indicates a strong interaction. The location of the binding site can overlap with the substrate binding site, leading to competitive inhibition, or it can be distinct, resulting in non-competitive or uncompetitive inhibition. nih.govnih.gov The precise binding site(s) of this compound on SERT, NET, and DAT would need to be determined through detailed binding studies, potentially involving radioligand displacement assays and site-directed mutagenesis of transporter residues known to be involved in substrate or inhibitor binding. nih.gov

Conformational Changes in Transporters Induced by this compound

Monoamine transporters undergo conformational changes during their transport cycle, transitioning between outward-facing, occluded, and inward-facing states to move neurotransmitters across the cell membrane. nih.govconicet.gov.ar Inhibitors can trap the transporter in a specific conformation, thereby blocking the transport process. nih.gov For instance, some inhibitors preferentially bind to the outward-facing state, preventing substrate binding, while others may stabilize an inward-facing or occluded state. nih.gov The binding of this compound to SERT, NET, or DAT is likely to induce or stabilize particular conformational states of these transporters, disrupting the dynamic cycle required for neurotransmitter reuptake. Investigating these conformational changes can involve techniques such as fluorescence spectroscopy, accessibility mapping using cysteine scanning mutagenesis, or potentially cryo-EM or crystallography if suitable protein structures can be obtained. Understanding the specific conformational impact of this compound would provide crucial insights into its inhibitory mechanism. oup.combiorxiv.orgauburn.edu

Specificity and Selectivity Profiling within Monoaminergic Systems

This compound is recognized as one of the stereoisomers of the compound CP-39,332 wikipedia.orgdrugbank.com. CP-39,332 is characterized as a serotonin-norepinephrine reuptake inhibitor (SNRI) wikipedia.orgdrugbank.comdrugbank.com. The stereoisomers of CP-39,332, including this compound (the cis- stereoisomer), CP-24,442 (1S,4R-), and CP-22,186 (trans-), have been noted to exhibit varying efficiencies in their ability to inhibit monoamine reuptake wikipedia.orgdrugbank.comdrugbank.com.

Research into the molecular geometry of inhibitors of catecholamine (dopamine and norepinephrine) and serotonin uptake has provided insights into the structural requirements for activity within synaptosomal preparations of rat brain psu.edu. Studies involving compounds like CP-39,332 have contributed to understanding the conformational requirements for blocking the reuptake of these monoamines psu.edu. While CP-39,332 is broadly classified as an SNRI, indicating activity at both serotonin and norepinephrine transporters, the specific selectivity profile and relative potency of this compound compared to other stereoisomers and against the dopamine transporter, norepinephrine transporter, and serotonin transporter require detailed experimental data.

Biological Activities and Cellular Effects of Cp 22185 in in Vitro and Ex Vivo Models

Effects on Neurotransmitter Uptake in Synaptosomal Preparations of Rat Brain

Studies investigating inhibitors of neurotransmitter uptake have utilized synaptosomal preparations from rat brain as a key ex vivo model to assess the interaction of compounds with the reuptake mechanisms for various monoamines. Synaptosomes, isolated nerve terminals, retain the functional machinery for neurotransmitter storage, release, and reuptake, making them a valuable tool for such investigations.

Within this research area, investigations into compounds with relatively rigid molecular structures have been conducted to understand the structural and conformational requirements for inhibiting the uptake of neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). One such study examined the effects of several compounds, including CP-24,441, on synaptosomal preparations of rat brain guidetomalariapharmacology.org. While this section details findings primarily related to CP-24,441 as presented in the source, it is within the context of exploring the activity of rigid inhibitors, a class that includes stereoisomers such as CP-22185 guidetomalariapharmacology.org.

Quantitative Analysis of Inhibition Constants (IC50) for Dopamine, Norepinephrine, and Serotonin Uptake

Quantitative analysis of the inhibitory potency of compounds on neurotransmitter uptake is typically expressed by their half-maximal inhibitory concentration (IC50) values. These values represent the concentration of a compound required to inhibit 50% of the specific neurotransmitter uptake in a given in vitro or ex vivo system.

In the study focusing on rigid inhibitors of uptake in rat brain synaptosomal preparations, CP-24,441 demonstrated strong inhibition of the uptake of dopamine, norepinephrine, and serotonin guidetomalariapharmacology.org. While specific IC50 values for this compound were not available in the provided search results, the study provides context for how such compounds are evaluated. For related compounds, the potency of inhibition can vary significantly across different monoamine transporters.

Comparative Efficacy of this compound Across Different Monoamines and Stereoisomers

The comparative efficacy of a compound across different monoamine transporters (dopamine, norepinephrine, and serotonin) and the activity of its various stereoisomers are crucial aspects in understanding its pharmacological profile. Different stereoisomers of a compound can exhibit distinct potencies and selectivities for biological targets, including neurotransmitter transporters guidetomalariapharmacology.org.

Result guidetomalariapharmacology.org highlights that among the stereoisomers of a related compound, CP-24,441 (identified as the 1R, 4S-stereoisomer of N-methyl-4-phenyl-1,2,3,4-tetrahydro-1-naphthylamine), only this specific stereoisomer showed strong inhibitory activity on norepinephrine uptake in vivo. This underscores the importance of stereochemistry in determining the biological activity of these types of compounds guidetomalariapharmacology.org. The same source indicates that this compound is a cis-stereoisomer of CP-39,332, and these stereoisomers show varying effects on monoamine reuptake guidetomalariapharmacology.org. While precise comparative efficacy data for this compound across all three monoamines relative to its stereoisomers or other inhibitors like CP-24,441 were not detailed in the provided information, the research context suggests that such variations in activity based on stereochemistry are expected for this class of compounds.

Impact on Downstream Cellular Signaling Pathways

Investigation into the impact of this compound on downstream cellular signaling pathways in in vitro and ex vivo models would typically involve examining its effects on various cascades that are influenced by neurotransmitter levels or other potential targets of the compound. These pathways can include, but are not limited to, those mediated by G protein-coupled receptors, receptor tyrosine kinases (RTKs), and intracellular signaling molecules such as kinases and phosphatases uni.lu. Activation or inhibition of these pathways can modulate a wide range of cellular functions.

Based on the provided search results, there was no specific information detailing the direct impact of this compound on downstream cellular signaling pathways in any in vitro or ex vivo model.

Modulation of Biological Processes

Compounds exhibiting biological activity can modulate various fundamental cellular processes essential for cell function, survival, and interaction with their environment. Studies in in vitro and ex vivo models are often employed to assess these modulatory effects.

Effects on Cell Viability and Proliferation in Research Models

The effects of a compound on cell viability and proliferation are commonly assessed in research models to determine potential cytotoxic or growth-modulating properties. Assays such as MTT or WST-1 are frequently used to quantitatively measure cell viability and proliferation in cell cultures.

No specific data regarding the effects of this compound on cell viability or proliferation in in vitro or ex vivo research models were found in the provided search results.

Structure Activity Relationship Sar Studies of Cp 22185 and Its Analogs

Correlating Structural Features with Monoamine Transporter Affinity and Potency

The affinity and potency of Sertraline and its analogs at monoamine transporters are highly dependent on specific structural features. Sertraline itself is a potent inhibitor of the serotonin (B10506) transporter. drugbank.com The defining feature of Sertraline, which distinguishes it from CP-22185, is the presence of two chlorine atoms on the phenyl ring. nih.gov

Studies on Sertraline analogs have demonstrated that these halogen substitutions are critical for high-affinity binding to SERT. nih.gov The two chlorine atoms on the phenyl ring of Sertraline insert into a specific halogen-binding pocket within the transporter, formed by residues such as Leu25, Gly26, Leu29, Arg30, Tyr108, Ile111, and Phe253. nih.gov This interaction is a key determinant of Sertraline's specificity for SERT over the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). nih.gov

Given that this compound lacks these dichloro substitutions, it is expected to have a significantly lower affinity and potency for SERT compared to Sertraline. While Sertraline has a weak inhibitory effect on the neuronal uptake of norepinephrine and dopamine, the absence of the chlorine atoms in this compound would likely alter its selectivity profile, though the precise impact requires direct empirical validation.

The tetrahydronaphthalene ring system and the secondary amine are also crucial for the activity of this class of compounds. nih.gov These elements are present in both Sertraline and this compound. The amine group, which is protonated at physiological pH, is essential for binding to the central site of the transporter.

| Compound | Key Structural Difference from Sertraline | Expected Affinity for SERT | Rationale |

|---|---|---|---|

| Sertraline | - | High | Dichloro substitutions interact with the halogen-binding pocket in SERT. nih.gov |

| This compound | Absence of two chlorine atoms | Significantly Lower | Lacks the key interactions with the halogen-binding pocket. nih.gov |

Stereochemical Influence on Biological Activity and Transporter Selectivity

Stereochemistry plays a pivotal role in the biological activity of Sertraline and, by extension, this compound. Sertraline has two chiral centers, resulting in four possible stereoisomers. mdpi.com The therapeutic activity of Sertraline is almost exclusively attributed to the (+)-cis-(1S, 4S) enantiomer. mdpi.com This stereoisomer is the most potent inhibitor of serotonin reuptake.

The specific spatial arrangement of the N-methyl group and the dichlorophenyl group in the (1S, 4S) configuration allows for optimal interaction with the binding site of the serotonin transporter. The other stereoisomers are significantly less active. This highlights the high degree of stereoselectivity of the monoamine transporters.

This compound is the racemate (1RS,4RS)-N-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine. lgcstandards.com This means it is a mixture of the (1R,4R) and (1S,4S) enantiomers. Based on the findings for Sertraline, it can be inferred that any monoamine transporter inhibitory activity of this compound would predominantly reside in its (1S,4S) stereoisomer. The (1R,4R) isomer would be expected to be substantially less active.

| Stereoisomer | Relative Potency at SERT |

|---|---|

| (+)-cis-(1S, 4S) | High |

| Other Isomers | Low |

Identification of Key Pharmacophoric Elements for Monoamine Reuptake Inhibition

A pharmacophore model for selective serotonin reuptake inhibitors has been developed based on studies of compounds like Sertraline. researchgate.netresearchgate.netnih.gov The key pharmacophoric elements include:

A protonatable amine: This feature is essential for interaction with a conserved aspartate residue (Asp98 in SERT) in the central binding site of the transporter. biorxiv.org Both Sertraline and this compound possess this N-methyl group.

Two aromatic rings: These rings engage in hydrophobic and π-stacking interactions with aromatic residues in the binding pocket, such as Tyrosine 95 (Y95), Tyrosine 176 (Y176), and Phenylalanine 335 (F335). biorxiv.orgbiorxiv.org In Sertraline, these are the naphthalene (B1677914) and dichlorophenyl rings. This compound has a naphthalene and a phenyl ring.

A halogen-binding pocket: As previously mentioned, for high-affinity and selective SERT inhibitors like Sertraline, the presence of halogen atoms that can interact with a specific pocket in the transporter is a critical pharmacophoric feature. nih.gov The absence of these halogens in this compound represents a significant deviation from this established pharmacophore for potent SSRIs.

The general pharmacophore for this class of compounds suggests that this compound retains the basic scaffold for interaction with monoamine transporters, but the lack of the dichloro substitution would make it a much less potent inhibitor of SERT compared to Sertraline.

Computational and Molecular Modeling Approaches in SAR Elucidation

Computational and molecular modeling studies have been instrumental in elucidating the binding of Sertraline to the human serotonin transporter. biorxiv.orgresearchgate.net X-ray crystal structures of SERT in complex with Sertraline have revealed the precise interactions at the atomic level. nih.govresearchgate.net These studies confirm that Sertraline binds to the central substrate-binding site, preventing serotonin from binding and being transported. nih.gov

Modeling studies show that the naphthalene ring of Sertraline forms a face-to-face interaction with Phenylalanine 341 (Phe341), while Phenylalanine 335 (Phe335) has a face-to-edge interaction with the same moiety. biorxiv.org The protonated amine of Sertraline is positioned between Aspartate 98 (Asp98) and Tyrosine 95 (Tyr95). biorxiv.org

Research Applications and Methodological Approaches Using Cp 22185

CP-22185 as a Pharmacological Tool in Allergic and Inflammatory Research

As a selective DP1 receptor antagonist, this compound is utilized as a pharmacological tool to dissect the specific contributions of the DP1 receptor in various biological processes, particularly those related to allergic inflammation. The binding of PGD2 to its DP1 receptor initiates a cascade of intracellular events that contribute to the inflammatory response. By blocking this interaction, researchers can study the consequences of inhibiting this pathway.

Pharmacological studies with DP1 antagonists have been instrumental in understanding the dual nature of PGD2 signaling. PGD2 can also bind to another receptor, the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2), which often mediates pro-inflammatory effects. nih.govnih.gov In contrast, the DP1 receptor has been shown to have varied and sometimes opposing actions. nih.gov The use of selective antagonists like this compound allows for the isolation of DP1-mediated effects from those mediated by DP2.

Research findings have demonstrated that DP1 receptor antagonism can be an effective strategy to counteract certain aspects of the allergic response. nih.gov For instance, studies with other selective DP1 antagonists have shown the ability to alleviate allergen-induced symptoms associated with type 2 immunity. researchgate.net The utilization of such compounds in research models helps to clarify the receptor's role in the initiation and maintenance of the allergic state. nih.gov

| Feature | Description |

| Target | Prostaglandin D2 Receptor 1 (DP1) |

| Mechanism of Action | Selective and potent antagonist |

| Primary Research Area | Allergic and inflammatory responses |

| Key Function | Blocks the binding of Prostaglandin D2 (PGD2) to the DP1 receptor, inhibiting downstream signaling. |

Applications in Biochemical and Cell Biology Studies for Pathway Elucidation

In the fields of biochemistry and cell biology, this compound and similar DP1 antagonists are crucial for elucidating the intricate signaling pathways governed by PGD2. The DP1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation, typically leads to an increase in intracellular cyclic AMP (cAMP). nih.gov By using a DP1 antagonist, researchers can prevent this increase in cAMP and study the downstream consequences on cellular function.

Studies have employed DP1 antagonists to investigate the molecular mechanisms underlying various cellular responses. For example, in bronchial smooth muscle cells, prolonged exposure to PGD2 has been shown to cause hyperresponsiveness to acetylcholine. The use of a DP1 receptor antagonist, laropiprant, demonstrated that this effect is mediated through the DP1 receptor and involves the activation of the p38 signaling pathway. researchgate.net

Furthermore, DP1 receptor signaling has been implicated in the survival of eosinophils, a type of white blood cell involved in allergic inflammation. Research suggests that DP1 receptor activation can prevent the onset of intrinsic apoptosis in these cells. nih.gov The use of a DP1 antagonist in such cellular models can help to confirm the receptor's role in promoting eosinophil survival and its potential as a therapeutic target to enhance the resolution of allergic inflammation. nih.gov

| Pathway Component | Role in PGD2-DP1 Signaling | Effect of DP1 Antagonist (e.g., this compound) |

| Prostaglandin D2 (PGD2) | Endogenous ligand | Binding is blocked |

| DP1 Receptor | G-protein-coupled receptor | Antagonist occupies the receptor, preventing activation |

| Gαs | G-protein subunit coupled to DP1 | Activation is inhibited |

| Adenylate Cyclase | Enzyme that produces cAMP | Activity is not stimulated by the DP1 pathway |

| Cyclic AMP (cAMP) | Second messenger | Intracellular levels are not elevated via DP1 |

| Downstream Effectors (e.g., p38, SRE) | Mediate cellular responses | Activation is prevented, altering cellular functions like survival and hyperresponsiveness |

Development of In Vitro Assays and Ex Vivo Research Models Utilizing this compound

The development of robust in vitro assays and ex vivo research models is fundamental to understanding disease pathology and for the discovery of new therapeutic agents. This compound, as a selective DP1 antagonist, is an essential component in these systems for validating the role of the DP1 receptor.

In Vitro Assays:

Binding Assays: These assays are used to determine the affinity and selectivity of compounds for the DP1 receptor. A radiolabeled ligand for the DP1 receptor is used in competition with unlabeled compounds like this compound to measure their binding characteristics.

cAMP Formation Assays: Since the DP1 receptor is coupled to the stimulation of cAMP production, measuring changes in intracellular cAMP levels in cells expressing the receptor is a common functional assay. nih.gov this compound would be used to demonstrate that a response to PGD2 is indeed mediated by the DP1 receptor, as the antagonist would inhibit the PGD2-induced increase in cAMP. nih.gov

Cell Migration Assays: The PGD2 signaling pathway is known to be involved in the migration of various immune cells. In vitro migration assays, such as the Boyden chamber assay, can be used to study the effect of DP1 receptor antagonism on the chemotaxis of cells like eosinophils and Th2 lymphocytes. nih.gov

Ex Vivo Research Models:

Isolated Tissue Studies: These models have been critical in the discovery and characterization of prostanoid receptor antagonists, including those for the DP1 receptor. nih.gov For example, bronchial smooth muscle tissues can be isolated from animal models and maintained in an organ bath. The contractile responses of these tissues to various stimuli in the presence and absence of DP1 antagonists can be measured to understand the role of the DP1 receptor in airway hyperresponsiveness. researchgate.net

Isolated Vagal Afferent Nerve Preparations: Ex vivo models of human and animal vagal nerves can be used to study the effects of inflammatory mediators on sensory nerve activation, which can contribute to symptoms like cough. A DP1 receptor antagonist was used to show that PGD2-induced depolarization of human vagus nerve preparations is mediated by the DP1 receptor. iiam.org

| Model/Assay Type | Application in DP1 Research | Role of this compound (or similar antagonist) |

| In Vitro | ||

| Radioligand Binding Assay | Determine binding affinity and selectivity for the DP1 receptor. | Competes with a radiolabeled ligand to establish its binding profile. |

| cAMP Formation Assay | Measure the functional response of cells to DP1 receptor activation. | Inhibits the PGD2-induced increase in cAMP, confirming a DP1-mediated pathway. |

| Cell Migration Assay | Investigate the role of the DP1 receptor in immune cell chemotaxis. | Blocks the migration of cells in response to PGD2, elucidating the receptor's role in cell trafficking. |

| Ex Vivo | ||

| Isolated Bronchial Smooth Muscle | Study the effect of DP1 signaling on airway contractility. | Inhibits PGD2-induced hyperresponsiveness to contractile agents. |

| Isolated Vagal Nerve Preparation | Examine the role of the DP1 receptor in sensory nerve activation. | Blocks the depolarization of sensory nerves caused by PGD2. |

Emerging Research Avenues and Future Perspectives for Cp 22185

Integration with Advanced Biological Systems and Methodologies for Mechanistic Insights

Understanding the precise mechanisms by which compounds like CP-22185 interact with biological systems requires advanced methodologies. While this compound was initially studied in the context of monoamine reuptake in synaptosomal preparations wikipedia.org, modern research employs more sophisticated systems to gain deeper mechanistic insights.

Advanced biological systems and methodologies relevant to studying compounds like this compound include the use of various cell lines, primary cell cultures, and in vitro assay systems to study cellular uptake, binding affinity to specific targets (beyond monoamine transporters), and downstream cellular effects researchgate.netbiotech-asia.org. Techniques such as high-throughput screening can be used to evaluate the activity of this compound or its analogs against a wide range of potential targets uni-muenster.de.

Furthermore, the integration of chemical compounds with advanced biological systems involves methodologies for analyzing molecular interactions, such as binding studies and structural analyses ugent.benih.gov. Techniques like single-cell protein analysis are emerging as powerful tools to understand cellular heterogeneity and decipher complex mechanisms at a high resolution frontiersin.org. This allows for the investigation of how a compound might affect specific cell populations or interfere with protein-protein interactions frontiersin.org. Computational methods and data analysis are integral to extracting meaningful biological insights from the complex data generated by these advanced techniques frontiersin.org.

The study of biological control systems and the application of control theory also provide frameworks for understanding how compounds can modulate complex physiological processes nasa.govjournal-acmj.com. While not directly linked to this compound in the provided results, this highlights the broader context of systems biology approaches that could be applied to understand the multifaceted effects of psychoactive compounds.

Data Table Example (Illustrative - based on general concepts from search results, not specific this compound data):

| Research Area | Potential Targets Explored (Beyond Monoamines) | Relevant Methodologies |

| Neurological/Psychiatric Disorders | Inflammatory pathways, Glutamate system, GABAergic system, Neurotrophic factors | Cell-based assays, Receptor binding studies, Behavioral models |

| Cancer Research | Sialyltransferases, Proteasome, Histone deacetylases | Enzyme inhibition assays, Cell proliferation assays, In vivo tumor models |

| Metabolic and Bioenergetic Systems | Pyruvate dehydrogenase complex, Glycolysis, TCA cycle | Metabolic flux analysis, Enzyme activity assays, Cellular respiration measurements |

| Molecular Interactions and Cellular Function | Protein-protein interactions, Signal transduction pathways | Co-immunoprecipitation, Western blot, Kinase assays, Single-cell analysis |

This table illustrates the types of research areas, potential targets, and methodologies that are being explored in modern biological and medicinal chemistry research, which could potentially be applied to future studies of this compound and its analogs to explore activities beyond monoamine transport inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.